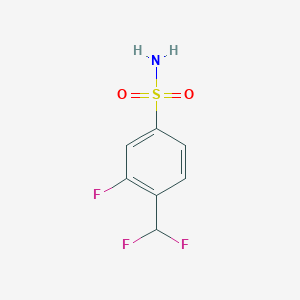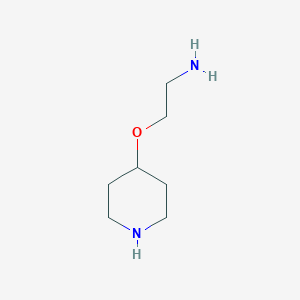
Tetralithium(1+)2,5-disulfonatobenzene-1,4-bis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is an organic anion compound with the molecular formula C6H2Li4O8S2. This compound is known for its unique structure, which includes lithium ions and sulfonate groups attached to a benzene ring. It is widely utilized in various fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) typically involves the reaction of 2,5-disulfonatobenzene-1,4-diol with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product. The reaction conditions often include a specific temperature range and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) include other lithium-containing organic anions and sulfonate-substituted benzene derivatives. Examples include:
- Tetralithium 1,2,4,5-benzenetetracarboxylate
- Lithium 2,5-dihydroxybenzenesulfonate
Uniqueness
Tetralithium(1+) 2,5-disulfonatobenzene-1,4-bis(olate) is unique due to its specific combination of lithium ions and sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H2Li4O8S2 |
|---|---|
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
tetralithium;2,5-dioxidobenzene-1,4-disulfonate |
InChI |
InChI=1S/C6H6O8S2.4Li/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
PKZDNSXHWLFLOX-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=C(C(=CC(=C1S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)












